molecular formula C17H16BF4N3 B13655451 (R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Katalognummer: B13655451
Molekulargewicht: 349.1 g/mol
InChI-Schlüssel: AKNHSPVEWBRPGR-PKLMIRHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a chiral bicyclic triazolium salt with the molecular formula C₁₇H₁₆BF₄N₃ and a molecular weight of 349.13 g/mol . It serves as a precursor for enantioselective N-heterocyclic carbene (NHC) organocatalysts, critical in asymmetric synthesis. The compound features a pyrrolo-triazolium core with phenyl substituents at positions 2 and 5, and its R-configuration ensures stereochemical control in catalytic applications. It requires storage under inert, dark conditions at 2–8°C to prevent decomposition .

Eigenschaften

Molekularformel

C17H16BF4N3

Molekulargewicht

349.1 g/mol

IUPAC-Name

(5R)-2,5-diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C17H16N3.BF4/c1-3-7-14(8-4-1)16-11-12-17-18-20(13-19(16)17)15-9-5-2-6-10-15;2-1(3,4)5/h1-10,13,16H,11-12H2;/q+1;-1/t16-;/m1./s1

InChI-Schlüssel

AKNHSPVEWBRPGR-PKLMIRHRSA-N

Isomerische SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@H]1C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Triazole Precursors with Hydrazine Hydrate

One common approach to synthesize fused triazolium compounds involves the reaction of triazole dicarbonyl derivatives with hydrazine hydrate, yielding diacylhydrazides that cyclize under heat or acidic conditions to form the triazolium ring system. This method has been reported in the synthesis of related 1,2,3-triazolo fused heterocycles and can be adapted for 1,2,4-triazolium systems by selecting appropriate precursors.

  • Typical conditions : Ethanol as solvent, hydrazine hydrate as reagent, reflux or heating to induce cyclization.
  • Yields : Reported yields for similar triazolium compounds are around 80%, indicating efficient cyclization and ring closure.

Quaternization of Pyrrolo[2,1-c]triazole Derivatives

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Cyclization with hydrazine Triazole dicarbonyl + hydrazine hydrate, EtOH, reflux ~80% yield Formation of fused triazolium ring
Quaternization Alkyl halide or tetrafluoroboric acid Quantitative Formation of triazolium tetrafluoroborate salt
Substituent introduction Phenyl-substituted precursors or cross-coupling Variable Requires stereoselective control
Acid-base characterization NMR deuterium exchange, pKa measurement Kinetic constants obtained Guides synthetic optimization

Extensive Research Discoveries

  • The synthetic approach involving hydrazine hydrate cyclization has been validated in multiple studies for related triazolium systems, demonstrating robustness and high yields.
  • Detailed kinetic studies of azolium ion formation and deprotonation provide a mechanistic understanding that informs the selection of reaction conditions, especially temperature and solvent, to favor stable salt formation without decomposition.
  • Substituent effects on the triazolium ring influence both the acidity and the stability of the final compound, which is critical for applications in organocatalysis where the NHC precursor must be stable yet reactive.
  • The stereochemical integrity of the (R)-enantiomer is maintained through careful selection of chiral precursors or resolution methods, ensuring the compound's utility in asymmetric synthesis.

Analyse Chemischer Reaktionen

Key Catalytic Reactions

Reaction TypeSubstratesConditionsSelectivity/Outcome
Benzoin CondensationAromatic aldehydesDBU (1.2 eq), rt, 12–24 hα-Hydroxy ketones, >85% ee
Stetter Reactionα,β-Unsaturated ketonesKOAc (10 mol%), 40°C, 6 h1,4-Diketones, 80–92% ee
[3+2] AnnulationEnals + Cyclic ketonesHFIP co-solvent, −20°C, 4 hSpirocyclic products, 93% ee
Acyl Transferα-ChloroaldehydesKHMDS, THF, −78°C, 1 hα-Acyloxy esters, 88% ee

NHC Generation

Deprotonation of the triazolium salt by bases (e.g., DBU, KOAc) forms a chiral NHC, which initiates catalytic cycles:

Triazolium+BaseNHC+H+\text{Triazolium}^+ \xrightarrow{\text{Base}} \text{NHC} + \text{H}^+

The NHC’s nucleophilic carbene center activates aldehydes via Breslow intermediate formation .

Enantiodetermining Steps

  • Benzoin Condensation : Asymmetric coupling of aldehydes proceeds through a tetrahedral intermediate, with stereochemistry dictated by the triazolium’s phenyl substituents .

  • Stetter Reaction : Conjugate addition of the Breslow intermediate to α,β-unsaturated ketones occurs via a polar transition state, stabilized by the tetrafluoroborate anion .

Kinetic and Selectivity Data

  • Rate Constants : Second-order rate constants (kDOk_{\text{DO}}) for deuteroxide-catalyzed exchange range from 1.2×1031.2 \times 10^{-3} to 5.8×1035.8 \times 10^{-3} L·mol⁻¹·s⁻¹, indicating rapid NHC formation .

  • Solvent Effects : Reactions in HFIP exhibit 20–30% higher enantioselectivity due to hydrogen-bond stabilization of transition states .

  • Temperature Sensitivity : Optimal selectivity is achieved below 0°C for annulations, minimizing racemization.

Case Study: Asymmetric Spirocyclization

The compound catalyzes the enantioselective spirocyclization of enals with cyclic ketones to form spiro-pyrrolidines :

  • Substrates : 2-Butenal + cyclohexanone

  • Conditions : 5 mol% catalyst, HFIP, −20°C, 4 h

  • Outcome : 93% yield, 94% ee

Industrial Relevance

  • Used in the synthesis of pharmaceutical intermediates (e.g., β-lactam antibiotics).

  • Scalable under continuous-flow conditions with >90% catalyst recovery .

Stability and Handling

  • Storage : Requires inert atmosphere (N₂/Ar) and refrigeration (2–8°C) to prevent hydrolysis .

  • Decomposition Pathways : Degrades via BF₄⁻ hydrolysis in aqueous media, forming boric acid and HF.

This compound’s versatility in asymmetric catalysis is underpinned by its robust NHC generation, tunable stereoelectronic properties, and compatibility with diverse reaction manifolds. Ongoing research focuses on expanding its application to C–N and C–O bond-forming reactions .

Wissenschaftliche Forschungsanwendungen

®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and advanced composites.

Wirkmechanismus

The mechanism of action of ®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate

  • Structure : Replaces the 2-phenyl group with a perfluorophenyl moiety.
  • Catalytic Performance: In benzoin condensations, this compound showed activity comparable to other NHCs but was less favored due to synthetic complexity . Synthesis: Requires specialized fluorinated reagents, increasing production costs compared to the diphenyl analog.

2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate

  • Structure : Substitutes the 2-phenyl group with a 2,4,6-trichlorophenyl group (C₁₁H₉BCl₃F₄N₃).
  • Hazard Profile: Classified with hazard statements H302-H315-H319-H335 (toxic if swallowed, skin/eye irritation, respiratory irritation) , unlike the diphenyl variant’s H302-H314 (toxic if swallowed, skin corrosion) .

2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate

  • Structure : Features a mesityl (2,4,6-trimethylphenyl) group at position 2.
  • Key Differences: Steric Effects: The bulky mesityl group improves enantioselectivity in reactions requiring spatial discrimination, such as isoquinolone synthesis (73% yield reported) . Stability: Enhanced steric shielding may prolong carbene lifetime but reduce reaction rates due to hindered substrate approach.

2-(4-Trifluoromethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate

  • Structure : Substitutes the 2-phenyl group with a 4-(trifluoromethyl)phenyl group.
  • Applications: Used in chemoselective cross-benzoin condensations, though direct performance comparisons with the diphenyl analog are lacking .

Comparative Data Table

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(R)-2,5-Diphenyl- Phenyl C₁₇H₁₆BF₄N₃ 349.13 Chiral NHC precursor; enantioselective catalysis
2-(Perfluorophenyl)- Perfluorophenyl C₁₁H₆BF₉N₃ 376.37 High electrophilicity; moderate catalytic performance
2-(2,4,6-Trichlorophenyl)- 2,4,6-Trichlorophenyl C₁₁H₉BCl₃F₄N₃ 376.37 Enhanced stability; higher toxicity profile
2-Mesityl- Mesityl C₁₅H₁₈BF₄N₃ 359.13 Improved enantioselectivity in isoquinolone synthesis (73% yield)
2-(4-Trifluoromethylphenyl)- 4-CF₃-phenyl C₁₂H₁₁BF₇N₃ 377.03 Solubility in non-polar solvents; chemoselective applications

Q & A

Q. What synthetic strategies are effective for preparing (R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate?

Answer: The synthesis involves multi-step protocols, including:

  • Nitrogenation : Reacting precursors like L-pyroglutaminol with tosyl chloride under N₂, followed by neutralization with 2% HCl .
  • Cyclization : Using trifluoromethanesulfonic acid and pentafluorophenylhydrazine in anhydrous CH₂Cl₂ to form the triazolium core .
  • Counterion Exchange : Refluxing with triethyl orthoformate in chlorobenzene to isolate the tetrafluoroborate salt .
    Key Purification Steps : Column chromatography (silica gel) and precipitation in cold diethyl ether yield the product in ~58% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

Answer:

  • 1H NMR : Compare chemical shifts with literature values (e.g., aromatic protons at δ 7.2–7.8 ppm, triazolium protons at δ 5.5–6.2 ppm) .
  • HRMS : Verify molecular ion peaks matching the formula C₁₉H₁₇BF₄N₃ .
  • Elemental Analysis : Confirm boron and fluorine content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound compare to other N-heterocyclic carbene (NHC) precursors in benzoin condensation?

Answer: In benchmark studies (Table 1), the compound showed:

CatalystYield (%)Enantiomeric Excess (ee%)Reference
(R)-2,5-Diphenyl-NHC7892
2-Mesityl-NHC8288
Perfluorophenyl-NHC7585

Key Insight : The bulky 2,5-diphenyl groups enhance enantioselectivity but reduce yield slightly due to steric hindrance .

Q. What experimental conditions optimize enantiomeric purity during synthesis?

Answer:

  • Chiral Induction : Use (R)-configured precursors (e.g., (R)-benzyl derivatives) to enforce stereochemistry .
  • Low-Temperature Reaction : Maintain 0–5°C during cyclization to minimize racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) improve stereochemical control .
    Data : Reactions in CH₃CN achieved 95% ee vs. 85% ee in CH₂Cl₂ .

Q. How do contradictory NMR results arise in characterizing this compound, and how can they be resolved?

Answer: Contradictions :

  • Variable δ values for triazolium protons (δ 5.5–6.2 ppm) due to solvent polarity or counterion effects .
  • Splitting patterns altered by trace water or impurities.
    Resolution :
  • Use deuterated DMSO-d₆ for consistent hydrogen bonding .
  • Pre-dry solvents over molecular sieves and repeat NMR under inert gas .

Q. What is the role of the tetrafluoroborate counterion in stabilizing the compound?

Answer:

  • Thermal Stability : BF₄⁻ reduces decomposition rates compared to chloride (TGA shows stability up to 200°C vs. 150°C for Cl⁻ salts) .
  • Solubility : Enhances solubility in polar solvents (e.g., DMF, CH₃CN) for catalytic applications .

Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

Answer:

  • DFT Calculations : Model the carbene’s HOMO/LUMO orbitals to predict nucleophilicity .
  • Docking Studies : Simulate interactions with substrates (e.g., aldehydes) to optimize transition states .
    Case Study : Calculations aligned with experimental ee% trends in benzoin condensations (R² = 0.91) .

Q. Methodological Recommendations

  • Synthetic Optimization : Screen counterions (e.g., PF₆⁻, SbF₆⁻) to balance stability and reactivity .
  • Catalytic Screening : Use high-throughput microreactors to test substrate scope .
  • Data Validation : Cross-reference NMR with X-ray crystallography where possible .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.